8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acetate
Overview
Description
8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acetate, also known as CDP323, is a small molecule that has been identified as a potential therapeutic agent for the treatment of autoimmune diseases and inflammation. The compound has been shown to have a high affinity for the protein S100A9, which is involved in the regulation of immune responses.
Mechanism of Action
The mechanism of action of 8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acetate is thought to involve its binding to the protein S100A9, which is involved in the regulation of immune responses. By binding to S100A9, this compound is able to inhibit the activity of immune cells, thereby reducing inflammation and preventing damage to tissues.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of immune cell activation, the reduction of cytokine production, and the suppression of inflammation. These effects are thought to be mediated through the compound's binding to S100A9.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acetate in lab experiments is its high affinity for S100A9, which makes it a useful tool for studying the role of this protein in immune responses and inflammation. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acetate. One area of interest is the development of more potent and selective analogs of the compound, which could be used to further investigate the role of S100A9 in immune responses and inflammation. Another direction is the exploration of the compound's potential as a treatment for other autoimmune diseases and inflammatory conditions, such as psoriasis and inflammatory bowel disease. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on immune cell function.
Scientific Research Applications
8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acetate has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that the compound was effective in reducing inflammation in a mouse model of rheumatoid arthritis, suggesting that it may be useful in the treatment of this disease. Another study demonstrated that this compound was able to reduce the severity of symptoms in a mouse model of multiple sclerosis, indicating that it may have potential as a treatment for this condition as well.
properties
IUPAC Name |
acetic acid;8-[(2-chlorophenyl)methylamino]-1,3-dimethyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2.C2H4O2/c1-19-11-10(12(21)20(2)14(19)22)17-13(18-11)16-7-8-5-3-4-6-9(8)15;1-2(3)4/h3-6H,7H2,1-2H3,(H2,16,17,18);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUWFLLCFQMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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